Setoperone

Description

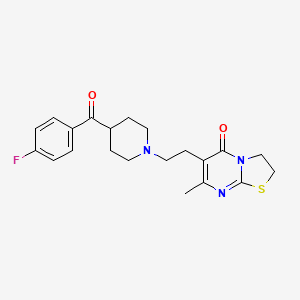

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S/c1-14-18(20(27)25-12-13-28-21(25)23-14)8-11-24-9-6-16(7-10-24)19(26)15-2-4-17(22)5-3-15/h2-5,16H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGAHDDQSRBDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057848 | |

| Record name | Setoperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86487-64-1 | |

| Record name | Setoperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86487-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setoperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086487641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setoperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ67CS3Q3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Setoperone

Serotonin (B10506) Receptor System Interactions

Setoperone exhibits significant affinity for receptors within the serotonin (5-hydroxytryptamine, 5-HT) system.

Primary Affinity for 5-HT2 Receptors (e.g., 5-HT2A, 5-HT2C Subtypes)

This compound binds to 5-HT2 receptors with high affinity. rotman-baycrest.on.capsychiatryonline.org It demonstrates a relative selectivity for the 5-HT2A subtype. rotman-baycrest.on.capsychiatryonline.org While it also binds to the 5-HT2C receptor, its affinity for this subtype is lower than for 5-HT2A receptors. rotman-baycrest.on.capsychiatryonline.org

Reported binding affinities (Ki values) for this compound at 5-HT2 receptor subtypes include:

5-HT2A: High affinity, approximately 1 nM rotman-baycrest.on.capsychiatryonline.org or 0.37 nmol/l cambridge.org.

5-HT2C: Lower affinity, approximately 50–80 nM. rotman-baycrest.on.capsychiatryonline.org

In Vitro and Ex Vivo Characterization of 5-HT2 Receptor Binding Specificity

Studies conducted both in vitro and ex vivo have shown that this compound binds specifically to 5-HT2 receptors. rotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org For instance, in vitro and ex vivo autoradiographic investigations with [18F]this compound have provided encouraging results regarding its affinity for 5-HT2 receptors. snmjournals.org The cortical binding of [18F]this compound has been shown to be selectively inhibited by ketanserin (B1673593), a known 5-HT2 blocker, but not by sulpiride, a D2 blocker, indicating specific binding to 5-HT2A receptors in the cortex. psychiatryonline.orgpsychiatryonline.orgnih.govosti.gov

Competitive Antagonism at Serotonin Receptors

This compound functions as an antagonist at serotonin receptors. nih.gov The cortical signal of [18F]this compound in PET studies can be blocked by the competitive antagonist ketanserin, suggesting that [18F]this compound binds specifically to 5-HT2A receptors. psychiatryonline.orgpsychiatryonline.org

Dopamine (B1211576) Receptor System Interactions

This compound also interacts with the dopamine receptor system, although with lower affinity compared to its primary interaction with 5-HT2 receptors. rotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org

Affinity for D2 Receptors and Relative Selectivity Profile

This compound has affinity for dopamine D2 receptors. rotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org However, its affinity for the D2 receptor is an order of magnitude lower than its affinity for the 5-HT2A subtype. rotman-baycrest.on.capsychiatryonline.org The reported Ki range for D2 receptors is approximately 10–25 nM. rotman-baycrest.on.capsychiatryonline.org This indicates a relative selectivity profile where this compound is considerably more potent at 5-HT2A receptors than at D2 receptors. rotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org In the striatum, [18F]this compound binds to both 5-HT2 and D2 receptors, while in the cerebral cortex, it primarily binds to 5-HT2 receptors due to the low density of D2 receptors in this region. snmjournals.orgnih.govnih.govpsychiatryonline.org

Here is a summary of approximate binding affinities (Ki) for this compound:

| Receptor Subtype | Approximate Ki (nM) |

| 5-HT2A | 1 rotman-baycrest.on.capsychiatryonline.org or 0.37 cambridge.org |

| 5-HT2C | 50–80 rotman-baycrest.on.capsychiatryonline.org |

| D2 | 10–25 rotman-baycrest.on.capsychiatryonline.org |

Exploration of Other Neurotransmitter Receptor Engagements

Beyond its primary interactions with serotonin and dopamine receptors, this compound has been explored for engagement with other neurotransmitter receptors. Studies have indicated that this compound has some affinity for alpha-1 adrenergic receptors. cambridge.orgpsychiatryonline.org However, pretreatment with the alpha-1 antagonist prazosin (B1663645) did not alter the specific/non-specific binding ratios of this compound in humans, suggesting that the this compound signal in humans primarily reflects 5-HT2 binding. cambridge.orgnih.gov Its affinity for histaminergic H1 or mu-opiate receptors is reported to be far lower than for 5-HT2 receptors. psychiatryonline.org

Advanced Methodologies in Setoperone Research

Radioligand Synthesis and Isotopic Labeling

The utility of Setoperone in PET imaging is predicated on its successful radiolabeling, most commonly with the positron-emitting isotope Fluorine-18 (¹⁸F). This process requires specialized synthetic routes to ensure the incorporation of the radioisotope while maintaining the compound's chemical integrity and pharmacological properties.

Synthesis of [¹⁸F]this compound for Positron Emission Tomography

The synthesis of [¹⁸F]this compound typically involves nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor molecule researchgate.netnih.gov. One described method involves the nucleophilic displacement of a nitro derivative of this compound using [¹⁸F]fluoride researchgate.netnih.gov. The ¹⁸F-fluoride is usually produced by proton irradiation of [¹⁸O]H₂O in a cyclotron nih.gov. To enhance the reactivity of the [¹⁸F]fluoride, it is often eluted from a target and prepared with additives like Kryptofix 2.2.2 and potassium carbonate before reacting with the nitro precursor nih.govsnmjournals.org.

Following the radiofluorination reaction, the crude product undergoes purification, commonly by high-performance liquid chromatography (HPLC), to isolate the desired [¹⁸F]this compound from precursors, side products, and unreacted fluoride (B91410) snmjournals.org. Automated synthesis modules have been developed to streamline this process, aiming for efficient and reliable production of the radioligand researchgate.net.

Radiochemical Purity and Specific Activity Considerations

Ensuring high radiochemical purity and sufficient specific activity are critical aspects of [¹⁸F]this compound synthesis for PET imaging. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([¹⁸F]this compound). High radiochemical purity (>95% or >99%) is necessary to ensure that the observed radioactivity in PET scans is attributable to the binding of the radioligand to its target receptors rather than to radioactive impurities psychiatryonline.orgjpn.capsychiatryonline.orgnih.gov. Analytical HPLC is a standard technique used to determine radiochemical purity by separating the radiolabeled product from other radioactive species nih.gov.

Specific activity is defined as the amount of radioactivity per unit mass of the radioligand (e.g., GBq/µmol or mCi/µmol) at a given time, typically the time of injection psychiatryonline.orgjpn.capsychiatryonline.orgrotman-baycrest.on.ca. High specific activity is desirable to minimize the mass of injected ligand, thus reducing potential pharmacological effects and maximizing the signal-to-noise ratio in PET images, particularly when imaging receptors with low density. Reported specific activity values for [¹⁸F]this compound at the time of injection have varied across studies, ranging from hundreds to thousands of mCi/µmol or tens of GBq/µmol psychiatryonline.orgjpn.capsychiatryonline.orgrotman-baycrest.on.ca. The synthesis method and the amount of precursor material used can influence the final specific activity researchgate.net.

Positron Emission Tomography (PET) Imaging Applications

[¹⁸F]this compound PET imaging is primarily utilized to study the distribution and availability of serotonin (B10506) 5-HT2 receptors in the brain in vivo wikipedia.orgrotman-baycrest.on.canih.gov. This technique provides quantitative or semi-quantitative information about receptor binding, which can be applied to investigate various neurological and psychiatric conditions.

In Vivo Receptor Binding Potential Quantification using [¹⁸F]this compound

Quantifying in vivo receptor binding potential (BP) is a key application of [¹⁸F]this compound PET. Binding potential is an index related to the density of available receptors (Bmax) and the radioligand's affinity for the receptor (Kd) (BP ≈ Bmax/Kd) rotman-baycrest.on.canih.gov. Several methodologies exist for quantifying BP using dynamic PET data acquired after injection of [¹⁸F]this compound.

Kinetic modeling, often involving a two-tissue or three-tissue compartment model, can be used to analyze the time-activity curves obtained from different brain regions and blood (if an arterial input function is measured) to derive parameters related to ligand delivery, trapping, and specific binding psychiatryonline.orgnih.gov.

Alternatively, simpler, non-invasive methods using a reference region can provide semi-quantitative estimates of BP rotman-baycrest.on.canih.gov. The ratio of radioactivity in a target region (with specific binding) to that in a reference region (assumed to have only non-specific binding and free ligand) can be used as an index of binding potential rotman-baycrest.on.capsychiatryonline.org. The cerebellum is commonly used as a reference region for [¹⁸F]this compound PET studies due to its low density of 5-HT2 receptors psychiatryonline.orgpsychiatryonline.orgrotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org. The pseudoequilibrium cortex-to-cerebellum ratio minus one is one such non-invasive method used for quantification psychiatryonline.org. Studies have shown that this ratio method can provide reliable estimates of 5-HT2 binding potential in cortical regions nih.govpsychiatryonline.org.

Research findings using [¹⁸F]this compound PET have investigated 5-HT2 receptor binding in various conditions. For instance, studies have examined 5-HT2 receptor density in schizophrenia, depression, and autism psychiatryonline.orgrotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.orgresearchgate.net. Data tables in these studies often present binding potential values for different brain regions and subject groups, allowing for comparisons and correlation analyses with clinical variables psychiatryonline.orgcore.ac.uk.

Example Data Table (Illustrative - values are representative based on search results but not directly copied from one source):

| Brain Region | Control Group BPnd (Mean ± SD) | Patient Group BPnd (Mean ± SD) |

| Prefrontal Cortex | 2.5 ± 0.3 | 2.3 ± 0.4 |

| Temporal Cortex | 2.0 ± 0.2 | 1.8 ± 0.3 |

| Parietal Cortex | 1.9 ± 0.3 | 1.7 ± 0.3 |

| Occipital Cortex | 1.8 ± 0.2 | 1.6 ± 0.2 |

| Cerebellum | 0.1 ± 0.1 | 0.1 ± 0.1 |

Note: BPnd values are illustrative and would vary depending on the specific study, methodology, and population.

Applications of [18F]this compound PET in Primate Models

Positron Emission Tomography (PET) utilizing the radiolabeled compound [18F]this compound has been a valuable tool in studying neurotransmitter receptors in the living primate brain, particularly the serotonin 5-HT2A receptors and, to some extent, dopamine (B1211576) D2 receptors. Research in primate models, such as baboons and rhesus monkeys, has been instrumental in characterizing the binding properties of [18F]this compound and investigating its applications in understanding neurobiological processes and the effects of pharmacological interventions.

Early studies in baboons demonstrated the potential of [18F]this compound as a high-affinity ligand for the in vivo study of serotonin-2 (S2, now known as 5-HT2A) receptors. Following intravenous injection, rapid washout of the tracer was observed in the cerebellum, a region largely devoid of S2 receptors, while marked retention was noted in the cerebral cortex and striatum. nih.gov

Detailed research findings in baboons indicated that the retention of [18F]this compound in the cerebral cortex was significantly reduced or abolished after pretreatment with saturating doses of known S2 receptor antagonists like spiperone (B1681076) or ketanserin (B1673593). nih.gov This provided evidence that [18F]this compound was binding to S2 receptors in the cortex. In the striatum, however, while spiperone fully prevented radioligand retention, ketanserin only partially reduced it. nih.gov This suggested that in the striatum, [18F]this compound binds to both S2 and dopamine D2 receptors. nih.gov The high cortex/cerebellum ratio achieved in these studies indicated that [18F]this compound is a useful radiotracer for PET studies of S2 receptors. nih.gov

Further methodological developments in baboons have focused on generating parametric maps of the binding potential (k3/k4 ratio) of [18F]this compound on a pixel-by-pixel basis using dynamic PET paradigms and employing the cerebellum as a reference structure due to its low density of 5-HT2 receptors in primates. nih.govsnmjournals.org This approach allows for the visualization and quantification of receptor distribution throughout the brain. Studies using this methodology in baboons have shown high levels of [18F]this compound binding potential in cortical areas, including the frontal, temporal, parietal, and occipital lobes, with the temporal cortex potentially showing the highest binding potential.

Primate studies have also investigated the effects of interventions on receptor binding using [18F]this compound PET. For instance, research in rhesus monkeys examined the effects of electroconvulsive shock (ECS), a model for electroconvulsive therapy (ECT), on 5-HT2 receptor binding. nih.gov This study found that chronic ECS significantly decreased 5-HT2 receptor binding in nonhuman primates at 24 hours and 1 week post-treatment, with binding returning to baseline levels 4-6 weeks later. nih.gov These results in a primate species suggest that 5-HT2 receptor downregulation might be a common effect of antidepressant treatments, both pharmacological and non-pharmacological. nih.gov

Representative Data from Primate Studies

Based on the research findings, representative data on the regional binding of [18F]this compound in primate brains can be illustrated.

| Brain Region (Baboon) | Region/Cerebellum Ratio (after 60 min) |

| Cerebral Cortex | Up to 3.0 nih.gov |

| Striatum | Up to 3.5 nih.gov |

| Cerebellum | Rapid Wash-out (Reference) nih.gov |

Note: These ratios represent the relative retention of [18F]this compound in specific brain regions compared to the cerebellum.

Further data from studies investigating the effects of interventions, such as ECS in rhesus monkeys, can illustrate changes in 5-HT2 receptor binding over time.

| Time Point Post-ECS (Rhesus Monkeys) | 5-HT2 Receptor Binding (Relative Change from Baseline) |

| 24 hours | Significantly Decreased nih.gov |

| 1 week | Significantly Decreased nih.gov |

| 4-6 weeks | Returned to Baseline nih.gov |

Note: This table summarizes the qualitative findings regarding the change in binding. Specific quantitative values (e.g., binding potential or binding ratios) would vary depending on the specific brain region and quantification method used in the study.

These primate studies using [18F]this compound PET have provided crucial insights into the distribution and modulation of 5-HT2A and D2 receptors, contributing to the understanding of neuropsychiatric disorders and the mechanisms of therapeutic interventions.

Preclinical Investigations of Setoperone

Neuropharmacological Effects in Animal Models

Animal models are widely used in preclinical research to study the potential effects of compounds on the central nervous system and behavior relevant to psychiatric and neurological conditions. youtube.comnih.gov Studies on Setoperone have explored its impact on behaviors associated with anxiety and psychosis in these models. ontosight.ai

Characterization of Anxiolytic-like Behavioral Phenotypes

Anxiolytic-like effects in animal models are typically assessed through behavioral tests designed to measure responses to stressful or novel environments. While specific detailed research findings on this compound's anxiolytic effects in animal models were not extensively detailed in the search results, it is mentioned that this compound has shown anxiolytic effects in animal models. ontosight.ai Animal models of anxiety are used to identify novel anxiolytic compounds and study their mechanisms. nih.govplos.org

Assessment of Antipsychotic-like Activity

This compound has also demonstrated antipsychotic-like effects in animal models. ontosight.ai Antipsychotic activity in preclinical settings is often evaluated using behavioral paradigms sensitive to compounds that modulate neurotransmitter systems implicated in psychosis, such as the dopaminergic and serotonergic systems. cpn.or.kr

Receptor Occupancy and Functional Correlates in Preclinical Settings

Receptor occupancy studies are essential for understanding how a compound interacts with its target receptors in the brain. This compound is known to be a serotonin (B10506) 5-HT2 receptor antagonist, with high affinity and specificity for 5-HT2A receptors. ontosight.aipsychiatryonline.org Positron Emission Tomography (PET) studies using radiolabeled this compound, such as [18F]this compound, have been employed to investigate receptor occupancy in both animal models and humans. wikipedia.orgabx.denih.gov

Studies using [18F]this compound have shown its utility as a radioligand for imaging 5-HT2 receptors in the brain. abx.denih.gov For instance, research using [18F]this compound PET has investigated 5-HT2 receptor binding in various contexts, including in studies involving other antipsychotic drugs to understand their receptor profiles. psychiatryonline.orgnih.govnih.govpsychiatryonline.orgpsychiatryonline.org These studies highlight the use of this compound as a tool to measure the occupancy of 5-HT2A receptors by other compounds.

While direct data on this compound's own receptor occupancy in preclinical animal models were not explicitly detailed in the provided results, its use as a radioligand to study 5-HT2A receptor occupancy by other drugs in both animals (like baboons) and humans underscores its affinity and specificity for this receptor subtype. abx.denih.gov

Electrophysiological and Neurochemical Studies

Electrophysiological and neurochemical studies provide insights into the functional consequences of this compound's interaction with its targets at the neuronal and synaptic levels. Serotonin receptors, including 5-HT2A receptors, play a role in modulating neuronal activity and neurotransmitter release. biorxiv.org

Electrophysiological experiments have shown that activation of 5-HT1A receptors typically induces hyperpolarization, while activation of 5-HT2A receptors can lead to depolarization of postsynaptic neurons. biorxiv.org this compound, as a 5-HT2 receptor antagonist, would be expected to counteract the effects mediated by 5-HT2 receptor activation.

Neurochemical studies can assess the impact of this compound on neurotransmitter levels or turnover in specific brain regions. While specific neurochemical studies solely focused on the effects of this compound were not prominently featured, research using [18F]this compound in PET studies has explored correlations between receptor binding and neurochemical or behavioral changes in the context of other treatments or conditions. For example, [18F]this compound has been used in studies investigating neurochemical changes in conditions like depression and schizophrenia. koreamed.orgcambridge.org

Further detailed preclinical electrophysiological and neurochemical investigations would be necessary to fully elucidate the functional correlates of this compound's receptor interactions in animal models.

Clinical Research on Setoperone in Neuropsychiatric Disorders

Investigations in Schizophrenia Spectrum Disorders

Cortical 5-HT2 Receptor Density in Neuroleptic-Naïve Patient Cohorts

Studies utilizing [18F]setoperone and PET imaging have investigated cortical 5-HT2 receptor density in patients with schizophrenia, including those who are neuroleptic-naïve. One study comparing neuroleptic-free patients with schizophrenia (10 of whom were neuroleptic-naïve) to healthy control subjects found no statistically significant difference in 5-HT2 receptor density in standardized cortical regions after controlling for age psychiatryonline.orgnih.gov. This finding contrasted with some earlier postmortem studies that had reported decreased 5-HT2 receptor density in the prefrontal cortex in schizophrenia psychiatryonline.orgnih.govrotman-baycrest.on.ca. The study had sufficient power to detect a decrease of 25% or more in 5-HT2 receptors, which was anticipated based on previous postmortem findings psychiatryonline.orgnih.gov. Another PET study using [18F]this compound in neuroleptic-free or -naïve schizophrenic patients and normal controls also reported no significant difference in whole or regional cortical binding potential, indicating an absence of major cortical 5-HT2A receptor density abnormalities in these patients nih.gov. However, one study using [18F]this compound did find decreased frontal 5-HT2A receptor densities (-16.3%) in antipsychotic-naïve schizophrenia patients uzh.ch.

Data from a study on cortical 5-HT2 receptor density in neuroleptic-naïve schizophrenia patients and normal subjects using [18F]this compound PET:

| Group | Number of Subjects | Cortical 5-HT2 Receptor Density (Binding Potential) |

| Schizophrenia (Neuroleptic-Naïve/Free) | 13 (10 neuroleptic-naïve) | No statistically significant difference vs. controls (after age control) psychiatryonline.orgnih.gov |

| Normal Subjects | 26 | - |

Analysis of 5-HT2 Receptor Alterations and Disease Etiology

The findings regarding 5-HT2 receptor density in neuroleptic-naïve patients suggest that a primary serotonergic abnormality at the level of 5-HT2 receptors, if it exists, may be small or unlikely to be a major factor in the etiology of schizophrenia psychiatryonline.orgnih.gov. While some postmortem studies indicated decreased 5-HT2A receptor densities in cortical areas of schizophrenia patients, particularly in the frontal cortex, PET studies in living patients have yielded inconsistent results, with some showing no difference and others showing a decrease uzh.chnih.gov. The discrepancy between postmortem and in vivo studies could potentially be influenced by factors such as chronic antipsychotic medication in the postmortem samples uzh.ch.

Evaluation of Indirect Therapeutic Mechanisms via 5-HT2 Antagonism

Despite the lack of consistent evidence for a primary abnormality in 5-HT2 receptor density in schizophrenia, the therapeutic efficacy of drugs with 5-HT2 antagonist properties suggests that their benefits may be achieved through indirect mechanisms psychiatryonline.orgnih.govrotman-baycrest.on.ca. It has been postulated that 5-HT2 antagonists may exert their effects through modulation of the dopaminergic system psychiatryonline.org. This aligns with the observation that some atypical antipsychotics with strong 5-HT2A receptor antagonistic components may be superior in treating negative symptoms compared to typical neuroleptics lacking this strong serotonergic action uzh.ch. Antagonism at 5-HT2 receptors is believed to contribute to the beneficial effects of some drugs in ameliorating positive symptoms associated with schizophrenia nih.gov. Furthermore, chronic treatment with atypical antipsychotics like clozapine (B1669256) and olanzapine, which have high affinity for 5-HT2A receptors, has been shown to induce substantial down-regulation of these receptors, a mechanism that might be important for certain therapeutic actions nih.gov.

Studies in Major Depressive Disorder

Impact of Antidepressant Treatment Regimens on 5-HT2 Receptor Binding

Research using [18F]this compound PET imaging has investigated the impact of antidepressant treatment on 5-HT2 receptor binding in patients with major depressive disorder. A study evaluating the effect of 6 weeks of paroxetine (B1678475) treatment on 5-HT2A receptors in depressed patients found that 5-HT2A binding potential declined with age in both depressed and healthy subjects nih.govpsychiatryonline.orgpsychiatryonline.org. There was a significant interaction between age and treatment effect on 5-HT2A binding potential in all cortical regions nih.govpsychiatryonline.orgpsychiatryonline.org. Depressed patients treated with desipramine (B1205290) also showed a significant decrease in 5-HT2 receptor binding in frontal, temporal, parietal, and occipital cortical regions following treatment nih.gov. This decrease was observed bilaterally and was particularly prominent in the frontal cortex nih.gov. Studies have confirmed that antidepressant medications reduce brain 5-HT2 receptors in individuals with depression cambridge.orgcambridge.orgresearchgate.net.

Data on the effect of paroxetine treatment on cortical 5-HT2A receptor binding potential in depressed patients:

| Age Group (Years) | Change in Cortical 5-HT2A Binding Potential After 6 Weeks of Paroxetine Treatment |

| 20-30 | 10% decrease nih.govpsychiatryonline.orgpsychiatryonline.org |

| 30-40 | No change nih.govpsychiatryonline.orgpsychiatryonline.org |

Data on the effect of desipramine treatment on cortical 5-HT2 receptor binding in depressed patients:

| Cortical Region | Change in 5-HT2 Receptor Binding After Desipramine Treatment |

| Frontal | Significant decrease nih.gov |

| Temporal | Significant decrease nih.gov |

| Parietal | Significant decrease nih.gov |

| Occipital | Significant decrease nih.gov |

Age-Dependent Effects on 5-HT2A Receptor Downregulation

Studies have indicated an age-dependent effect on 5-HT2A receptor downregulation following antidepressant treatment. In the study examining paroxetine treatment, subjects aged 20 to 30 years showed a 10% decrease in 5-HT2A binding potential after treatment, while subjects aged 30 to 40 years had no change nih.govpsychiatryonline.orgpsychiatryonline.org. This suggests that 5-HT2A receptors downregulate in younger depressed subjects after paroxetine treatment, and this downregulation attenuates with age nih.govpsychiatryonline.orgpsychiatryonline.org. The decline in 5-HT2 receptor index with increasing age has been demonstrated previously psychiatryonline.org.

Research in Autism Spectrum Disorder (ASD)

The serotonergic system is understood to be critically involved in brain development, and disruptions in this system have been implicated in the pathophysiology of Autism Spectrum Disorder (ASD). frontiersin.orgresearchgate.netpsychiatryonline.org Abnormal brain synthesis of serotonin (B10506) has been observed in autism. psychiatryonline.orgnih.gov Furthermore, elevated levels of whole blood and platelet serotonin have been reported in individuals with autism. frontiersin.orgresearchgate.netpsychiatryonline.orgnih.gov Given the strong association between the 5-HT system and ASD, it has become a frequently assessed neurotransmitter system in ASD research. frontiersin.org

PET studies using radiotracers targeting serotonin receptors, including [18F]this compound, have been employed to investigate serotonergic abnormalities in the central nervous system of individuals with ASD. frontiersin.orgmdpi.com

Regional 5-HT2 Receptor Binding Deficits (e.g., Thalamic, Cortical)

Research utilizing [18F]this compound PET has provided evidence of altered 5-HT2 receptor binding in specific brain regions in the context of ASD. A pilot study examining high-functioning autistic adults found less thalamic [18F]this compound binding compared to control groups. frontiersin.orgpsychiatryonline.orgnih.govresearchgate.net This difference in thalamic binding was observed when controlling for age. nih.govresearchgate.net While this study did not find significant differences in other regions, it did note a negative correlation between thalamic binding and a history of language impairment. nih.govresearchgate.net

Another study using [18F]this compound PET investigated cortical 5-HT2A receptor binding in parents of children with autism. frontiersin.orgmdpi.comresearchgate.netcambridge.org The results indicated that cortical 5-HT2A receptor binding potential was significantly lower in the parents compared to typically developing controls. frontiersin.orgmdpi.comresearchgate.netcambridge.org This finding of reduced cortical 5-HT2A receptor density in parents is consistent with reports of decreased 5-HT2A receptor expression and function observed in individuals with ASD. frontiersin.orgresearchgate.net

Data from these studies highlight regional differences in 5-HT2 receptor binding associated with ASD, suggesting potential deficits in both thalamic and cortical areas.

Serotonergic System Dysregulation in ASD Pathophysiology

The observed alterations in 5-HT2 receptor binding, particularly the reduced density in cortical regions, further support the concept of serotonergic system dysregulation in the pathophysiology of ASD. frontiersin.orgresearchgate.netnih.gov The negative correlation between platelet 5-HT levels and cortical 5-HT2A receptor binding potential in parents of children with autism also provides evidence for this dysregulation. frontiersin.org Elevated 5-HT levels in peripheral blood of ASD patients have been reported, and the lower cortical 5-HT2A receptor density observed could be linked to this peripheral hyperserotonemia. frontiersin.org

Studies have also explored genetic associations, with research suggesting that polymorphisms in the serotonin 2A receptor gene (HTR2A) are genetically linked to ASD. mdpi.comnih.gov For instance, the rs6311 polymorphism in HTR2A may influence the severity of depression in autistic children. mdpi.comnih.gov Molecular imaging and genetic evidence collectively point to 5-HT2 receptors as significant targets in understanding and potentially treating ASD. mdpi.comnih.gov

While some studies using other tracers targeting 5-HT2 receptors and the serotonin transporter (SERT) have not found significant alterations in binding parameters in adults with ASD, the findings with [18F]this compound contribute to the evidence of serotonergic involvement. cambridge.org The serotonergic system's role as a growth factor during embryogenesis suggests that early abnormalities could significantly impact brain development in autism. psychiatryonline.org

Here is a summary of key findings regarding this compound and 5-HT2 receptor binding in ASD research:

| Study (Year) | Tracer | Participants | Key Finding | Brain Region(s) Studied | Citation |

| Beversdorf et al. (2012) | [18F]this compound | 6 high-functioning autistic adults, 10 controls | Less thalamic [18F]this compound binding in ASD group | Thalamus, other regions | frontiersin.orgnih.govresearchgate.net |

| Goldberg et al. (2009) | [18F]this compound | 19 parents of children with autism, 17 controls | Lower cortical 5-HT2AR binding potential in parents of children with autism | Cortical regions | frontiersin.orgmdpi.comresearchgate.netcambridge.org |

Exploration in Other Neurological Conditions

Beyond ASD, this compound and its radiolabeled form have been used to investigate other neurological conditions, particularly those involving the serotonergic system. wikipedia.orgnih.gov

Visual Hallucinations in Parkinson's Disease and 5-HT2A Receptor Binding

Visual hallucinations (VHs) are a common non-motor symptom in Parkinson's Disease (PD). atuka.comucl.ac.ukneuroscijournal.comnih.gov Evidence suggests that the serotonergic system, specifically 5-HT2A receptors, plays a role in the pathophysiology of VHs in PD. atuka.comucl.ac.ukneuroscijournal.comnih.govnih.govjwatch.orgnih.gov

PET studies using [18F]this compound have examined 5-HT2A receptor binding in PD patients with and without VHs. neuroscijournal.comnih.govjwatch.orgnih.gov One study demonstrated altered 5-HT2A binding in several cortical regions, particularly within the visual ventral pathway, in PD patients with VHs and normal cognitive performance compared to those without VHs. This suggested a role for 5-HT2A receptors in the development of VHs in PD.

Further research using [18F]this compound PET in non-demented PD patients with VHs showed increased 5-HT2A receptor binding in the ventral visual pathway, including the bilateral inferooccipital gyrus, right fusiform gyrus, and inferotemporal cortex. neuroscijournal.comnih.gov Increased binding was also observed in the bilateral dorsolateral prefrontal cortex, medial orbitofrontal cortex, and insula in PD patients with VHs. neuroscijournal.comjwatch.orgnih.gov These findings provide in vivo evidence supporting the involvement of 5-HT2A receptors in mediating VHs via the ventral visual pathway in PD. nih.gov

Another study using autoradiographic binding with [³H]-ketanserin, which also labels 5-HT2A receptors, found increased 5-HT2A receptor levels in the inferolateral temporal cortex of PD patients with VHs compared to those without VHs. atuka.comnih.gov This region is considered critical in visual processing. atuka.comnih.gov

While some studies have shown increased 5-HT2A receptor binding in PD patients with VHs, one study reported decreased [18F]this compound binding in a group of PD patients with cognitive deficits and VHs, which correlated with cognitive function. oup.comresearchgate.net This suggests a complex relationship between 5-HT2A receptor availability, VHs, and cognitive function in PD. researchgate.net

The involvement of 5-HT2A receptors in VHs in PD is further supported by the observation that atypical antipsychotics with 5-HT2A antagonist properties, such as clozapine and quetiapine, are used to treat psychosis in PD, often with a lower propensity to worsen motor symptoms compared to typical antipsychotics. atuka.comucl.ac.ukneuroscijournal.comnih.gov

Here is a summary of key findings regarding this compound and 5-HT2A receptor binding in PD with visual hallucinations:

| Study (Year) | Tracer | Participants | Key Finding | Brain Region(s) Studied | Citation |

| Ballanger et al. (2010) | [18F]this compound | 14 PD patients (7 with VHs, 7 without VHs) | Increased 5-HT2A receptor binding in PD patients with VHs compared to those without VHs | Ventral visual pathway (inferooccipital gyrus, fusiform gyrus, inferotemporal cortex), dorsolateral prefrontal cortex, medial orbitofrontal cortex, insula | neuroscijournal.comnih.govjwatch.orgnih.gov |

| Huot et al. (2010) | [³H]-ketanserin | 6 PD patients with VHs, 6 without VHs, 5 controls | Increased 5-HT2A receptor levels in the inferolateral temporal cortex of PD patients with VHs compared to those without VHs | Inferolateral temporal cortex, orbitofrontal cortex, motor cortex, striatum, substantia nigra | atuka.comnih.gov |

Mechanistic Understanding of Setoperone S Therapeutic Contributions

Elucidation of Antipsychotic Action Beyond Direct Dopamine (B1211576) Blockade

While many antipsychotic drugs exert their effects primarily through blocking dopamine D2 receptors, Setoperone demonstrates a different pharmacological profile. rotman-baycrest.on.caresearchgate.netnih.gov this compound binds to serotonin (B10506) 5-HT2 receptors with high affinity. rotman-baycrest.on.canih.gov Its affinity for 5-HT2 receptors, particularly the 5-HT2A subtype, is significantly higher than its affinity for dopamine D2 receptors. rotman-baycrest.on.capsychiatryonline.org This suggests that its antipsychotic action is not solely reliant on dopamine D2 blockade, a mechanism associated with typical antipsychotics and their associated motor side effects. rotman-baycrest.on.caresearchgate.netnih.gov

Studies using [18F]this compound PET imaging have shown that this compound binds specifically to 5-HT2A receptors in the cerebral cortex. rotman-baycrest.on.canih.gov This high affinity for 5-HT2A receptors is a characteristic shared by some atypical antipsychotics, and it is hypothesized to contribute to their distinct clinical profiles, including potentially reduced extrapyramidal side effects compared to typical antipsychotics. rotman-baycrest.on.capsychiatryonline.orgpsychiatryonline.org

Research comparing the binding of different antipsychotics using [18F]this compound has provided insights into the role of 5-HT2A receptor blockade. For instance, studies have shown that both clozapine (B1669256) (an atypical antipsychotic) and high doses of chlorpromazine (B137089) (a typical antipsychotic) can lead to a high level of 5-HT2A blockade, as indicated by a decrease in available binding sites for [18F]this compound in the cortex. psychiatryonline.org However, the distinct clinical profiles of these drugs suggest that while 5-HT2A blockade is involved, it may not be the sole determinant of atypicality or therapeutic efficacy. psychiatryonline.org

Data on this compound's receptor binding affinities highlight its selectivity for serotonin receptors over dopamine receptors:

| Receptor Subtype | Affinity (Ki) |

| 5-HT2A | ~1 nM |

| Dopamine D2 | ~10–25 nM |

| 5-HT2C | ~50–80 nM |

| Alpha-1 Adrenergic | Moderate |

| Alpha-2 Adrenergic | Moderate |

Note: Affinity values are approximate and can vary depending on the specific study and methodology. rotman-baycrest.on.capsychiatryonline.orgnih.gov

Modulation of Neurotransmitter Release and Circuitry Function

This compound's interaction with 5-HT2A receptors can influence the release of various neurotransmitters and modulate the function of neural circuits. The serotonergic system, originating from the raphe nuclei, widely innervates the brain and plays a crucial role in modulating the activity of different neuronal types and influencing the release of neurotransmitters like glutamate, GABA, acetylcholine, and dopamine. frontiersin.org

Activation of 5-HT2A receptors in the prefrontal cortex, a region enriched with these receptors, can increase the excitability of neurons. frontiersin.orgimperial.ac.uk Conversely, antagonism of these receptors by compounds like this compound can modulate this excitability. imperial.ac.uk Furthermore, 5-HT2A receptors are involved in a cortical-raphe inhibitory feedback circuit, suggesting that their modulation can impact the release of serotonin itself in the cortex. imperial.ac.uk

While the direct effects of this compound on the release of neurotransmitters other than serotonin are not extensively detailed in the provided context, its action on 5-HT2A receptors, which are often located on interneurons and projection neurons, can indirectly influence the activity of complex neural circuits involved in mood, cognition, and behavior. frontiersin.orgimperial.ac.uknews-medical.netwikipedia.org For example, the serotonergic system is known to modulate reward circuitry, which is implicated in psychiatric and neurodevelopmental disorders. researchgate.netnih.gov Alterations in 5-HT2A receptor binding have been observed in conditions like autism spectrum disorder and Parkinson's disease with visual hallucinations, suggesting their involvement in specific neural circuit dysfunctions. psychiatryonline.orgresearchgate.net

Receptor Regulation and Desensitization Phenomena

Chronic exposure to pharmacological agents, including receptor antagonists, can lead to changes in receptor density and function, a process known as receptor regulation or adaptation. ucdavis.eduumn.eduumn.edu Desensitization refers to a reduced response to an agonist due to prolonged receptor activation, while downregulation involves a decrease in the total number of receptors. umn.eduumn.edu

Studies have investigated the effects of chronic treatment with serotonin 5-HT2 antagonists, including this compound, on receptor regulation. Research in rats demonstrated that chronic treatment with this compound led to a downregulation of serotonin-S2 (5-HT2) receptor sites in the brain. nih.govnih.gov This downregulation was also observed with another 5-HT2 antagonist, ritanserin. nih.govnih.gov

The phenomenon of receptor desensitization can occur rapidly after exposure to an agonist, making the receptor less responsive even without a change in receptor number. umn.eduumn.edu Downregulation, typically occurring over a longer period with prolonged exposure to agonists or antagonists, involves the internalization and potential degradation of receptors, leading to a reduced number of available binding sites. umn.eduumn.edu

Data on the downregulation of 5-HT2 receptors by chronic this compound treatment:

| Treatment Duration | Effect on 5-HT2 Receptor Density (e.g., in rat brain) |

| Chronic | Downregulation |

Note: Specific quantitative data on the extent and time course of downregulation by this compound would require detailed experimental results. nih.govnih.gov

The precise implications of this compound-induced receptor regulation for its clinical efficacy and long-term effects require further investigation. However, the capacity of this compound to influence not only receptor binding but also the adaptive responses of these receptors highlights the complexity of its pharmacological actions within the central nervous system.

Pharmacological Interactions of Setoperone

Pharmacodynamic Interactions at Receptor and Systemic Levels

Pharmacodynamic interactions occur when drugs have additive, synergistic, or antagonistic effects at the same receptor sites or on downstream physiological systems msdmanuals.comsketchy.comnih.gov. Setoperone is characterized as a high-affinity antagonist at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂A subtype ncats.io. This primary mechanism of action suggests potential pharmacodynamic interactions with other drugs that affect the serotonergic system, especially those acting on 5-HT₂A receptors.

Studies using radiolabeled this compound ([¹⁸F]this compound) in PET imaging have investigated the binding potential of 5-HT₂A receptors and how this is affected by other substances. For instance, a study examining the effect of paroxetine (B1678475), a selective serotonin reuptake inhibitor (SSRI), on 5-HT₂A receptors used [¹⁸F]this compound PET imaging psychiatryonline.orgnih.gov. This study found that paroxetine treatment led to a decrease in 5-HT₂A binding potential in younger depressed subjects, suggesting increased 5-HT agonism on these receptors psychiatryonline.orgnih.gov. This indicates a pharmacodynamic interaction where an SSRI, by increasing synaptic serotonin levels, indirectly influences the binding of an antagonist like this compound to the 5-HT₂A receptor.

Given this compound's antagonistic activity at 5-HT₂A receptors, co-administration with other drugs that also act on these receptors could lead to complex interactions. For example, combining this compound with 5-HT₂A agonists could result in reduced agonist effects due to competitive binding at the receptor. Conversely, combining this compound with other 5-HT₂A antagonists might lead to additive or synergistic effects, depending on their relative affinities and the degree of receptor blockade achieved.

Beyond direct receptor interactions, pharmacodynamic interactions can also occur at systemic levels by interfering with biological or physiological control processes nih.gov. While the provided information focuses on this compound's receptor binding, its effects on the serotonergic system could potentially influence other neurotransmitter systems or physiological functions, leading to systemic interactions with drugs affecting those systems.

Clinical Implications of Drug-Drug Interactions in Polypharmacy Contexts

The potential for drug-drug interactions becomes particularly relevant in the context of polypharmacy, where patients are taking multiple medications concurrently nih.govdovepress.comscielo.br. Polypharmacy is common, especially in older adults and patients with multiple comorbidities, and it significantly increases the risk of drug interactions, which can lead to adverse drug reactions or therapeutic failure nih.govdovepress.comscielo.brnih.govnih.govd-nb.info.

In psychiatric populations, where this compound has been used in research related to conditions like schizophrenia and depression, polypharmacy is also prevalent nih.govpowerpak.com. The use of multiple psychotropic medications, often in combination with non-psychotropic drugs, necessitates careful consideration of potential interactions.

While specific clinical studies detailing the outcomes of this compound interactions in polypharmacy are not available in the provided search results, the general principles of managing drug interactions in polypharmacy apply. Pharmacokinetic interactions can lead to altered drug exposures, potentially causing toxicity if concentrations increase or therapeutic failure if concentrations decrease nih.govnih.gov. Pharmacodynamic interactions can result in exaggerated or diminished pharmacological effects, impacting treatment efficacy and safety msdmanuals.comsketchy.com.

Identifying and managing potential drug-drug interactions in polypharmacy requires a thorough understanding of the pharmacokinetic and pharmacodynamic properties of all medications being used nih.govnjppp.com. This includes considering the metabolic pathways involved, the potential for enzyme inhibition or induction, and the receptor binding profiles of the drugs nih.govpowerpak.com. Clinical monitoring for signs of altered drug effects or adverse reactions is crucial nih.gov.

Data on the prevalence and types of potential drug-drug interactions in polypharmacy highlight the importance of vigilance. Studies have shown a high prevalence of potential drug-drug interactions in polymedicated patients, with a significant proportion being moderate or major in severity dovepress.comd-nb.info. Pharmacodynamic interactions are frequently observed in these contexts d-nb.info.

In the absence of extensive clinical data on this compound-specific interactions in polypharmacy, the known properties of this compound as a 5-HT₂A antagonist suggest a need for caution when co-administered with other serotonergic agents or drugs affecting systems modulated by 5-HT₂A receptors. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic interaction profile of this compound in complex polypharmacy regimens and to inform clinical guidelines for its use.

Toxicological Research and Safety Assessment of Setoperone

General Toxicology Study Designs

General toxicology studies for chemical compounds typically involve both acute and repeat-dose evaluations to characterize the spectrum of potential adverse effects following different exposure scenarios.

Methodologies for Acute Toxicity Evaluation

Acute toxicity studies are designed to assess the adverse effects occurring within a short time following a single exposure to a substance or multiple exposures within a 24-hour period europa.eu. Methodologies for acute toxicity evaluation often involve administering the test substance to experimental animals, typically rodents, at various dose levels. Observations are made for clinical signs of toxicity, mortality, and the time of onset and duration of any effects. Standardized guidelines, such as those provided by the OECD, outline protocols for acute oral, dermal, and inhalation toxicity testing. The goal is to determine the dose that causes toxicity and, in some cases, estimate a median lethal dose (LD50) or a non-lethal dose limit.

Methodologies for Repeat-Dose Toxicity Assessment

Repeat-dose toxicity studies involve the administration of a test substance to experimental animals over a prolonged period, typically ranging from 28 days to several months or even longer oecd.orgeuropa.eufda.gov. These studies are crucial for identifying target organs of toxicity, understanding cumulative effects, and determining dose-response relationships under conditions simulating repeated human exposure fda.gov. Common study designs include 28-day, 90-day, and chronic (e.g., 6-month, 1-year, or 2-year) studies, often conducted in at least two mammalian species, usually one rodent and one non-rodent europa.eupacificbiolabs.com. Animals are typically divided into groups receiving different dose levels of the test substance, along with a control group. oecd.org. Observations include clinical signs, body weight, food and water consumption, and detailed ophthalmological, hematological, clinical biochemistry, and urinalysis examinations at various time points oecd.org. At the end of the study, comprehensive necropsy and histopathological examinations of organs and tissues are performed to identify any treatment-related changes oecd.org. Functional assessments can also be incorporated into repeat-dose toxicity studies to evaluate effects on various systems, such as neurobehavioral, sensorimotor, and organ-specific functions rsc.org.

Carcinogenicity Research Protocols and Outcomes

Q & A

Q. What are the standard protocols for using Setoperone as a radioligand in PET imaging studies of 5-HT2A receptors?

this compound is commonly utilized as a selective 5-HT2A receptor antagonist in positron emission tomography (PET) studies. The standard protocol involves intravenous injection of [18F]this compound (185 MBq) with high radiochemical purity (>99%) and specific activity (~48 GBq/µmol). Imaging is performed using a PET camera (e.g., GEMS 2048-15B) with attenuation correction and reconstruction via filtered back projection. Data acquisition typically includes five 1-minute frames followed by 17 5-minute frames to capture receptor binding dynamics . Researchers must validate radioligand purity and adhere to standardized attenuation correction methods to ensure reproducibility.

Q. How do researchers ensure the specificity of this compound binding to 5-HT2A receptors in vivo?

Specificity is confirmed through competitive binding assays using unlabeled this compound or other 5-HT2A antagonists. Pre-administration of blocking agents in animal models or post-mortem autoradiography in human tissues can differentiate nonspecific binding. Additionally, comparative studies with non-target receptor ligands (e.g., dopamine D2 receptor tracers) help isolate 5-HT2A-specific signals. Researchers must report blocking efficiency and cross-reactivity profiles in supplementary materials .

Advanced Research Questions

Q. What methodological strategies address discrepancies in this compound binding data across neurodegenerative disease studies?

Contradictory findings (e.g., increased vs. decreased 5-HT2A binding in Parkinson’s disease with hallucinations) may arise from differences in patient cohorts, imaging protocols, or regional brain analysis. To resolve these, researchers should:

- Standardize region-of-interest (ROI) definitions (e.g., using automated anatomical labeling).

- Control for confounding variables like disease duration, medication history, and comorbid psychiatric symptoms.

- Apply multivariate statistical models to isolate receptor binding changes attributable to pathology versus external factors . Meta-analyses integrating PET-MRI co-registration data can further clarify spatial and temporal binding patterns.

Q. How can experimental designs optimize the temporal resolution of this compound PET imaging for dynamic receptor occupancy studies?

Dynamic PET imaging protocols should balance temporal resolution with signal-to-noise ratios. For example:

- Use shorter initial frames (e.g., 10–30 seconds) during the bolus phase to capture rapid tracer distribution.

- Extend frame durations progressively (e.g., 5–10 minutes) during equilibrium phases to reduce noise.

- Implement kinetic modeling (e.g., two-tissue compartmental models) to estimate receptor density (Bmax) and affinity (Kd) . Validation with arterial blood sampling or reference tissue methods (e.g., cerebellum) is critical for accurate quantification.

Q. What are the limitations of this compound in cross-species 5-HT2A receptor studies, and how can they be mitigated?

this compound exhibits varying affinity across species (e.g., higher 5-HT2A selectivity in humans vs. rodents). Researchers should:

- Conduct in vitro saturation binding assays using species-specific brain tissues.

- Use complementary techniques like RNA sequencing to verify receptor expression levels.

- Compare results with alternative radioligands (e.g., [11C]MDL 100907) to validate interspecies consistency .

Methodological Best Practices

Q. How should researchers structure the "Methods" section for this compound studies to ensure reproducibility?

- Radioligand synthesis : Report precursor preparation, fluorination efficiency, and quality control metrics (e.g., HPLC retention times).

- Imaging parameters : Specify scanner type, reconstruction algorithms, and attenuation correction methods.

- Data analysis : Detail ROI delineation tools (e.g., FreeSurfer), kinetic models, and statistical thresholds.

- Ethical compliance : Include institutional review board approvals and radiation dose disclosures .

Q. What statistical approaches are recommended for analyzing this compound PET data in longitudinal studies?

Mixed-effects models are preferred for longitudinal data to account for within-subject variability and missing data points. Covariates such as age, sex, and medication adherence should be included. For small cohorts, non-parametric tests (e.g., Wilcoxon signed-rank) or bootstrapping can enhance robustness .

Data Interpretation and Reporting

Q. How do researchers distinguish between 5-HT2A receptor dysfunction and off-target effects in this compound studies?

- Perform blocking studies with selective 5-HT2A antagonists.

- Compare binding patterns in knockout animal models.

- Use autoradiography or in situ hybridization to correlate receptor density with mRNA expression . Discrepancies between PET and post-mortem data should be explicitly discussed in limitations.

Q. What steps are critical when reconciling contradictory findings between this compound PET and clinical symptom scales?

- Apply mediation analysis to assess whether receptor binding changes directly mediate symptoms.

- Stratify participants by symptom severity or subtype (e.g., hallucinations vs. cognitive decline).

- Use machine learning to identify multimodal biomarkers (e.g., PET-MRI fusion) that improve predictive validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.